

Technical Whitepaper: 2-Butoxy-3-Methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde

CAS No.: 65712-73-4

Cat. No.: B1272910

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Nomenclature, Synthesis, and Structural Characterization

Executive Summary

2-Butoxy-3-methoxybenzaldehyde is a specialized aromatic aldehyde derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). While often overshadowed by its para-isomer (vanillin butyl ether), this compound serves as a critical lipophilic scaffold in medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of the butoxy chain relative to the aldehyde group, creating steric and electronic environments distinct from standard vanillin derivatives. This guide details the IUPAC nomenclature logic, a validated synthesis protocol via

alkylation, and the spectroscopic signatures required for quality assurance.

Nomenclature and Structural Analysis

IUPAC Systematic Naming

The construction of the IUPAC name follows the Blue Book hierarchical rules for substituted benzenes.

- Principal Functional Group: The aldehyde group (-CHO) has priority over ether groups. Thus, the parent structure is benzaldehyde.
- Numbering: The carbon atom bonded to the aldehyde group is designated C1.
- Substituents:
 - A methoxy group () is located at position 3.
 - A butoxy group () is located at position 2.^[1]
- Alphabetization: Substituents are listed alphabetically. "Butoxy" precedes "Methoxy".^{[1][2][3][4]}

Final Preferred IUPAC Name (PIN): **2-Butoxy-3-methoxybenzaldehyde** Alternative: 2-Butoxy-3-methoxybenzenecarbaldehyde.

Structural Isomerism Alert

Researchers must distinguish this compound from its common isomer, Vanillin Butyl Ether (4-butoxy-3-methoxybenzaldehyde). The ortho-alkoxy placement in the title compound (2-position) significantly alters metal chelation potential and metabolic stability compared to the para-isomer.

Synthesis Protocol: -Alkylation of o-Vanillin

The most robust route to **2-butoxy-3-methoxybenzaldehyde** is the Williamson ether synthesis, utilizing o-vanillin and 1-bromobutane. This section details a scalable protocol optimized for yield and purity.

Reaction Mechanism

The reaction proceeds via an

mechanism. The phenolic hydroxyl group at C2 is deprotonated by a weak base to form a phenoxide ion, which then performs a backside attack on the electrophilic carbon of 1-bromobutane.

Key Mechanistic Steps:

- Deprotonation:
- Nucleophilic Attack:

Experimental Methodology

- Scale: 10 mmol (adaptable).
- Reagents:
 - o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): 1.52 g (10 mmol)
 - 1-Bromobutane: 1.64 g (12 mmol, 1.2 eq)
 - Potassium Carbonate (): 2.76 g (20 mmol, 2.0 eq)
 - Potassium Iodide (): 0.16 g (1 mmol, 10 mol% - Catalyst)
 - Solvent: DMF (Dimethylformamide) or Acetonitrile ().

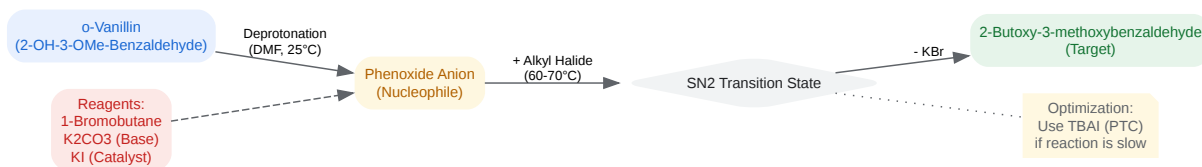
Step-by-Step Protocol:

- Setup: Charge a 50 mL round-bottom flask with o-vanillin, , and catalytic .

- Solvation: Add anhydrous DMF (15 mL) and stir at room temperature for 15 minutes to facilitate partial deprotonation (color change to bright yellow/orange is typical for phenoxides).
- Addition: Add 1-bromobutane dropwise via syringe.
- Reaction: Heat the mixture to 60–70°C under an inert atmosphere () for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
- Workup:
 - Cool to room temperature.
 - Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.
 - Extract with Ethyl Acetate (mL).
 - Wash organic layer with brine (mL) to remove DMF.
 - Dry over anhydrous and concentrate in vacuo.
- Purification: If the crude oil is impure, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the reaction pathway and critical decision points for optimization.



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Caption: Figure 1. Reaction pathway for the O-alkylation of o-vanillin, highlighting the SN₂ mechanism and catalytic intervention.

Characterization & Quality Control

Validating the structure requires confirming the presence of the butyl chain and the retention of the aldehyde functionality.

NMR Spectroscopy (Predicted Data)

- NMR (400 MHz, CDCl₃):
 - 10.45 (s, 1H, -CHO): Characteristic downfield aldehyde singlet.
 - 7.40 – 7.10 (m, 3H, Ar-H): Aromatic protons (ABC system typical of 1,2,3-substitution).
 - 4.15 (t, 2H, -OCH₂-): Triplet indicating the methylene group attached to oxygen.
 - 3.90 (s, 3H, -OCH₃): Methoxy singlet.
 - 1.80 (m, 2H, -CH₂-), 1.50 (m, 2H, -CH₂-), 0.98 (t, 3H, -CH₃): Alkyl chain signals.

): Butyl chain protons.

Infrared (IR) Spectroscopy

- ~1685 cm

: Strong C=O stretch (Conjugated Aldehyde).

- ~2850–2960 cm

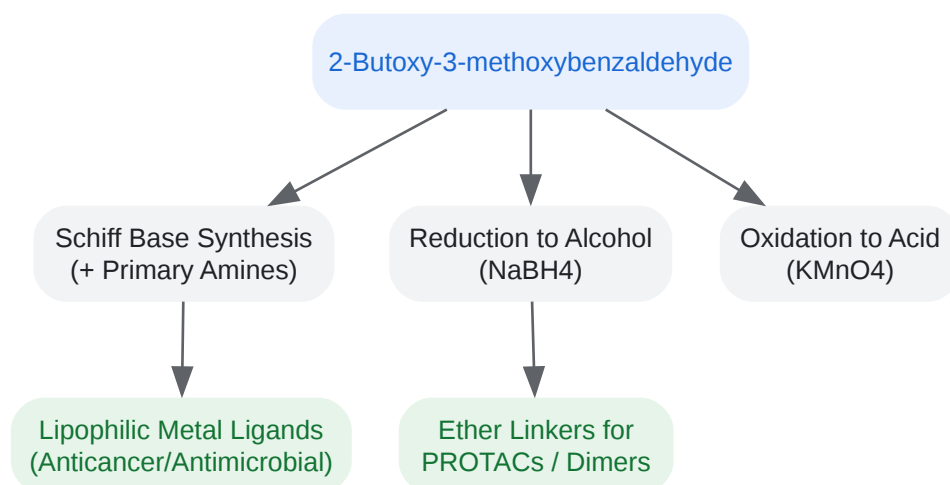
: C-H aliphatic stretches (enhanced by the butyl chain).

Applications in Drug Development

While **2-butoxy-3-methoxybenzaldehyde** is not an API itself, it serves as a "High-Value Synthetic Intermediate" in two primary domains:

- **Lipophilic Schiff Base Ligands:** Derivatives of o-vanillin are extensively used to synthesize Schiff bases (imines) by reacting the aldehyde with primary amines. The introduction of the 2-butoxy group increases the lipophilicity () of the resulting metal complexes (e.g., Cu, Zn, Fe complexes), enhancing their ability to permeate cell membranes for intracellular targeting (e.g., anticancer or antimicrobial screening).
- **Bioisostere Exploration:** In programs targeting VMAT2 (like tetrabenazine analogs) or PDE4 (like apremilast analogs), researchers often scan alkoxy chain lengths (ethoxy, propoxy, butoxy) to optimize metabolic stability and receptor binding affinity. This compound allows for the specific exploration of the ortho-pocket in the binding site.

Logical Workflow for Application



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Caption: Figure 2. Downstream synthetic utility of the title compound in medicinal chemistry workflows.

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- To cite this document: BenchChem. [Technical Whitepaper: 2-Butoxy-3-Methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272910/docs#technical-whitepaper-2-butoxy-3-methoxybenzaldehyde\]](https://www.benchchem.com/product/b1272910/docs#technical-whitepaper-2-butoxy-3-methoxybenzaldehyde)

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